molecular formula C17H20FN3O3S B2766519 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448043-83-1

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2766519
M. Wt: 365.42
InChI Key: UROHXQPAPAODRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a chemical compound with the following properties:



  • IUPAC Name : 1-(4-fluorobenzoyl)piperazine hydrochloride

  • Molecular Formula : C11H13FN2O.ClH

  • Appearance : Pale yellow solid

  • Melting Point : 107–110 °C

  • Infrared Spectrum (IR) : Peaks at 1625 cm^-1 (C=O) and 3530–3615 cm^-1 (O–H)



Molecular Structure Analysis

The molecular structure consists of a pyrazole ring, a fluorophenyl group, and a piperidine moiety. The 4-fluorophenyl group is attached to the pyrazole ring, and the 4-(methylsulfonyl)piperidine group is connected to the ketone carbon.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Specific reactions would depend on the reaction conditions and functional groups present.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 365.42 g/mol

  • Solubility : Soluble in certain organic solvents

  • Stability : Stable under standard conditions

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader category of chemically synthesized molecules with potential biological activities. One study reported the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, including arylthio/sulfinyl/sulfonyl groups, which exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015). These findings underline the versatility of such compounds in agricultural applications.

Biological Activity and Potential Therapeutic Applications

The compound's structure suggests it may have various biological and therapeutic applications. Although specific data on this exact molecule might be scarce, related compounds have demonstrated significant biological activities:

  • Antiproliferative Activity: A structurally related compound was evaluated for antiproliferative activity and characterized using several techniques, indicating potential applications in cancer research (Prasad et al., 2018).
  • Neuropharmacological Effects: Analogues of the molecule have been studied for their interactions with cannabinoid receptors, suggesting potential neuropharmacological applications (Shim et al., 2002).
  • Antimicrobial Activity: Similar compounds have shown antimicrobial activities, indicating the potential for development into antimicrobial agents (Kumar et al., 2012).

Safety And Hazards

No specific safety information is provided. Always handle chemicals with appropriate precautions.

Future Directions

Research on this compound could focus on:



  • Antimicrobial Activity : Investigate its efficacy against bacterial strains.

  • In Silico Studies : Explore interactions with potential protein targets.

  • Formulation Development : Optimize delivery methods for therapeutic applications.


properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-20-16(11-15(19-20)12-3-5-13(18)6-4-12)17(22)21-9-7-14(8-10-21)25(2,23)24/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROHXQPAPAODRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.